2-Amino-5-bromo-3-(hydroxymethyl)pyridine
Overview
Description
2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a brominated aromatic amine with the molecular formula C6H7BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a hydroxymethyl group at the third position
Mechanism of Action
Target of Action
It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Mode of Action
As a brominated aromatic amine reagent, it is used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that it may interact with its targets through amination reactions.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its solubility in Acetone, Ethyl Acetate, and Methanol also suggests that the solvent environment could impact its interactions with targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine typically involves the bromination of 2-Amino-3-(hydroxymethyl)pyridine. The process can be summarized as follows:
Starting Material: 2-Amino-3-(hydroxymethyl)pyridine.
Reagent: Bromine (Br2).
Solvent: Acetic acid.
Reaction Conditions: Bromine is added dropwise to a solution of 2-Amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature. The reaction mixture is stirred overnight.
Workup: The reaction mixture is concentrated to dryness, and the residue is partitioned between a saturated solution of potassium carbonate and ethyl acetate. The organic layer is separated, washed with a saturated solution of sodium chloride, dried over sodium sulfate, filtered, and concentrated to dryness.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-(hydroxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Condensation Reactions: The amino group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Condensation: Aldehydes or ketones can be used in the presence of acid or base catalysts to form imines or amides.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Condensation: Products include imines or amides.
Scientific Research Applications
2-Amino-5-bromo-3-(hydroxymethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It is used to study the effects of brominated aromatic amines on biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Amino-5-bromopyridine: Lacks the hydroxymethyl group.
2,3-Diamino-5-bromopyridine: Contains an additional amino group at the third position.
Uniqueness
2-Amino-5-bromo-3-(hydroxymethyl)pyridine is unique due to the presence of both an amino group and a hydroxymethyl group, which allows for diverse chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVQAWXDBPYNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447395 | |
Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335031-01-1 | |
Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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